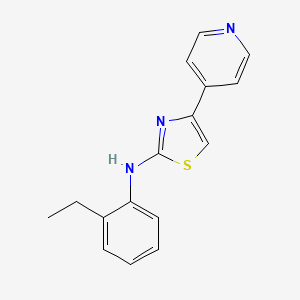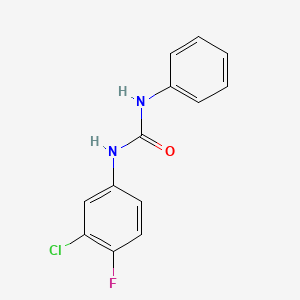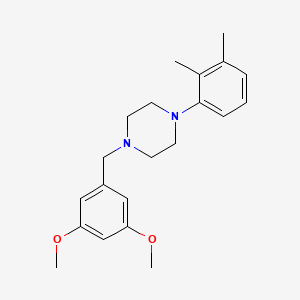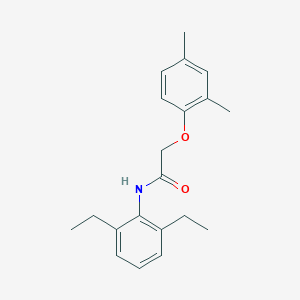
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide, also known as Br-MPG (Bromo-Methylbutenyl-Proline Glycine), is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to increase the expression of neurotrophic factors and reduce oxidative stress, leading to improved cognitive function. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth and inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the activity of immune cells, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to improve synaptic plasticity, reduce oxidative stress, and reduce inflammation. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response, reduce inflammation, and improve wound healing.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Future Directions
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide. In neuroscience, further studies are needed to elucidate its mechanism of action and potential therapeutic applications for neurodegenerative diseases. In oncology, further studies are needed to explore its efficacy in combination with other cancer treatments. In immunology, further studies are needed to explore its potential applications in autoimmune diseases and transplantation. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide for use in lab experiments.
Synthesis Methods
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenylacetic acid with 2-methyl-3-butyn-2-ol, followed by the addition of proline and glycine. This method has been optimized to yield high purity and high yield of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)



